

Diisobutyl Adipate: A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: *Diisobutyl adipate*

Cat. No.: B7801839

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Executive Summary

Diisobutyl adipate (DIBA) is a diester of isobutyl alcohol and adipic acid, primarily utilized as a plasticizer, emollient, and solvent in various industrial and consumer products, including cosmetics and food packaging.^{[1][2]} This technical guide provides an in-depth review of the toxicological profile of DIBA, presenting key data from a range of studies. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety and potential biological effects of this compound. Overall, **diisobutyl adipate** is considered to have low acute toxicity and is not a significant skin or eye irritant.^[1] However, recent studies suggest potential interactions with metabolic pathways that warrant further investigation.^[3]

Chemical and Physical Properties

Diisobutyl adipate is a clear, colorless, and odorless liquid.^[1] A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Reference
CAS Number	141-04-8	
Molecular Formula	C14H26O4	
Molecular Weight	258.36 g/mol	
Boiling Point	278-280 °C	
Melting Point	-20 °C	
Flash Point	123 - 130 °C	
Water Solubility	18.08 mg/L	
log Kow	4.019	

Toxicological Data

The toxicological profile of **diisobutyl adipate** has been evaluated through various in vitro and in vivo studies. The following sections summarize the key findings.

Acute Toxicity

Diisobutyl adipate exhibits low acute toxicity via oral and dermal routes of exposure.

Test	Species	Route	Value	Reference
LD50	Rat	Intraperitoneal	5.676 mg/kg	
LD50	Rat	Oral	5950 uL/kg	
LD50	Guinea Pig	Oral	12300 uL/kg	

Skin and Eye Irritation

Studies on both animals and humans have shown that **diisobutyl adipate** is not a significant skin or eye irritant.

Test	Species	Results	Reference
Skin Irritation	Human Volunteers	No indication of irritation after 24 hours of exposure to 100% DIBA.	
Skin Irritation	Human Volunteers	No indication of irritation after 20 days of exposure to 100% DIBA.	
Skin Irritation	Mice	No indication of irritation after twice-daily exposure for 14 days to undiluted DIBA.	
Skin Irritation	Rabbits	No indication of irritation after 1 day of exposure to undiluted DIBA.	
Eye Irritation	Rabbits	No indication of irritation when presumably 100% DIBA was instilled in the eye.	

Sensitization

No data was identified regarding the skin sensitization potential of **diisobutyl adipate** specifically. However, a related compound, dibutyl adipate, was not found to be a sensitizer in a guinea pig maximization test at a concentration of 25%.

Genotoxicity

Limited data is available on the genotoxicity of **diisobutyl adipate**. However, the closely related dibutyl adipate was not genotoxic in either bacterial or mammalian test systems.

Reproductive and Developmental Toxicity

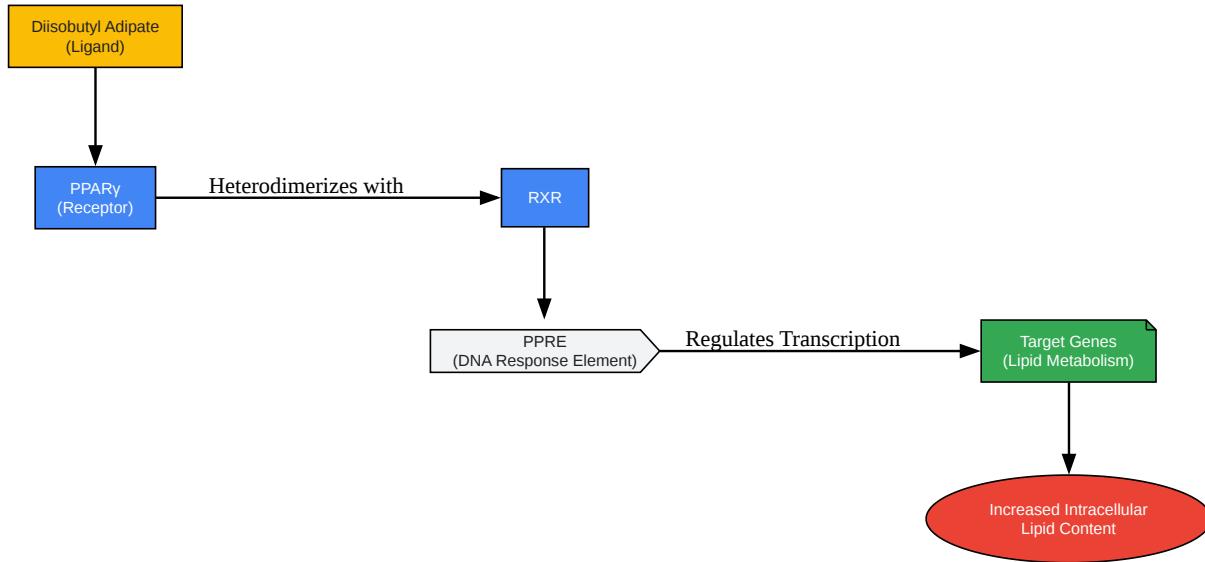
There is limited information available specifically for the reproductive and developmental toxicity of **diisobutyl adipate**. However, studies on the structurally similar dibutyl adipate showed a significant increase in fetal gross abnormalities in rats given intraperitoneal injections at 1.75 ml/kg on three separate days during gestation. No effect was seen in animals given 1.05 ml/kg. It is important to note that diisobutyl phthalate (DIBP), another structurally related compound, has been shown to cause male reproductive toxicity in animal studies.

Mechanistic Toxicology: Interaction with PPAR γ

Recent research has explored the potential for **diisobutyl adipate** to interact with cellular signaling pathways. An in silico and in vitro study suggested that DIBA may act as a ligand for the Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a key regulator of lipid metabolism.

Signaling Pathway

Molecular docking studies indicated a strong affinity of DIBA for the ligand-binding domain of PPAR γ . In vitro experiments using murine and human hepatocytes demonstrated that exposure to DIBA led to an increase in intracellular lipid content and altered the expression of genes related to the PPAR γ signaling pathway and lipid metabolism. The target genes regulated by DIBA were found to be enriched in pathways such as the Phospholipase D signaling pathway, PI3K/Akt signaling pathway, and Epidermal growth factor receptor (EGFR) signaling pathway, all of which are related to lipid metabolism.



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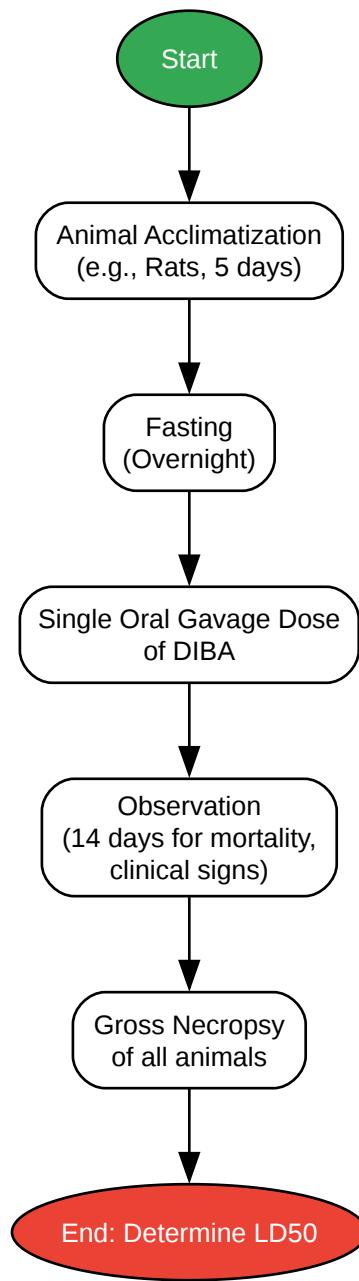
Figure 1: Proposed signaling pathway of **Diisobutyl Adipate** via PPAR γ activation.

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available literature, representative methodologies are described below.

Acute Oral Toxicity (LD50) Study

A standardized protocol, such as OECD Guideline 401, is typically followed.



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Figure 2: General workflow for an acute oral toxicity study.

Methodology:

- Animal Model: Typically, young adult albino rats are used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

- Fasting: Animals are fasted overnight prior to dosing.
- Dosing: A single dose of **diisobutyl adipate**, often diluted in a vehicle like corn oil, is administered by oral gavage. Multiple dose groups with a range of concentrations are used.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
- Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 value is calculated using appropriate statistical methods.

In Vitro Hepatocyte Lipid Accumulation Assay

Methodology:

- Cell Culture: Murine (e.g., AML12) or human (e.g., L02) hepatocytes are cultured in appropriate media.
- DIBA Exposure: Cells are treated with various concentrations of **diisobutyl adipate** for a specified period (e.g., 24 hours).
- Lipid Staining: Intracellular lipid droplets are stained using a fluorescent dye such as Oil Red O or Bodipy.
- Quantification: The amount of lipid accumulation is quantified by measuring the fluorescence intensity using a plate reader or by imaging and analyzing the stained cells.
- Gene Expression Analysis: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes involved in lipid metabolism and the PPAR γ pathway.

Conclusion

Diisobutyl adipate demonstrates a low order of acute toxicity and is not a significant skin or eye irritant. The available data on genotoxicity and sensitization, primarily from read-across with dibutyl adipate, also suggest a low hazard potential in these areas. However, the potential

for reproductive and developmental effects, as suggested by studies on related compounds, and the emerging evidence of interaction with the PPAR γ signaling pathway, indicate that further research is warranted to fully characterize the toxicological profile of **diisobutyl adipate**, particularly with respect to chronic exposure and metabolic effects. This in-depth technical guide serves as a valuable resource for professionals in the fields of research, drug development, and regulatory affairs, providing a consolidated overview of the current state of knowledge on the toxicology of **diisobutyl adipate**.

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References

- 1. Diisobutyl adipate CAS 141-04-8 DIBA - Buy Diisobutyl adipate, 141-04-8, DIBA Product on BOSS CHEMICAL [bosschemical.com]
- 2. Diisobutyl adipate | 141-04-8 [chemicalbook.com]
- 3. Assessment of lipid metabolism-disrupting effects of non-phthalate plasticizer diisobutyl adipate through in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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